molecular formula C8H11NOS B2580267 2-(1-Cyclopropylethoxy)-1,3-thiazole CAS No. 2202343-00-6

2-(1-Cyclopropylethoxy)-1,3-thiazole

Cat. No.: B2580267
CAS No.: 2202343-00-6
M. Wt: 169.24
InChI Key: TUMUWWYDBDIAKJ-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a cyclopropylethoxy group. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The cyclopropylethoxy group introduces a strained three-membered ring, which can impart unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylethoxy)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylethoxy group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The cyclopropylethoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl ethyl halides or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylethoxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the cyclopropylethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated reagents or organometallic compounds are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

2-(1-Cyclopropylethoxy)-1,3-thiazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, potentially affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclopropylethoxy)-1,3-oxazole: Similar structure but with an oxygen atom in place of sulfur.

    2-(1-Cyclopropylethoxy)-1,3-imidazole: Contains a nitrogen atom instead of sulfur in the ring.

    2-(1-Cyclopropylethoxy)-1,3-diazole: Features two nitrogen atoms in the ring.

Uniqueness

2-(1-Cyclopropylethoxy)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which can impart distinct chemical and biological properties. The cyclopropylethoxy group adds further uniqueness by introducing ring strain and potential reactivity.

Properties

IUPAC Name

2-(1-cyclopropylethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6(7-2-3-7)10-8-9-4-5-11-8/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMUWWYDBDIAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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